Akt-IN-2 -

Akt-IN-2

Catalog Number: EVT-8621205
CAS Number:
Molecular Formula: C25H34F3N7O
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Akt-IN-2 belongs to a class of compounds known as protein kinase inhibitors. These inhibitors are designed to selectively target and inhibit the activity of specific kinases involved in signal transduction pathways. Akt-IN-2 specifically inhibits the Akt isoforms, which are critical mediators in the phosphoinositide 3-kinase/Akt signaling pathway. The classification of Akt-IN-2 can be further refined based on its structure and mechanism of action, which involves competitive inhibition at the ATP-binding site or allosteric modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt-IN-2 typically involves multi-step organic reactions that may include:

  1. Starting Materials: The synthesis begins with readily available precursors such as pyridine derivatives.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to construct the core structure of the compound.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%).
  4. Characterization: Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Akt-IN-2.

For example, one reported synthesis route involves microwave-assisted reactions that enhance yields and reduce reaction times significantly .

Molecular Structure Analysis

Structure and Data

Akt-IN-2 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the Akt kinase domain. The molecular formula is typically represented as C₁₄H₁₈N₄O, indicating a complex arrangement that includes aromatic rings and nitrogen-containing moieties.

  1. 3D Structure: The three-dimensional conformation of Akt-IN-2 allows it to fit into the ATP-binding pocket of Akt, inhibiting its activity effectively.
  2. Data: Structural data can be obtained from X-ray crystallography studies or computational modeling, providing insights into binding interactions with the target kinase.
Chemical Reactions Analysis

Reactions and Technical Details

Akt-IN-2 participates in various chemical reactions primarily through its ability to form non-covalent interactions with the active site of Akt. The mechanism involves:

  1. Binding: The compound binds competitively to the ATP-binding site of Akt.
  2. Inhibition: This binding prevents ATP from accessing the active site, thereby inhibiting phosphorylation activities crucial for cell signaling.

The efficacy of Akt-IN-2 can be evaluated through in vitro kinase assays where its inhibitory concentration (IC₅₀) against different Akt isoforms is determined .

Mechanism of Action

Process and Data

Akt-IN-2 exerts its biological effects by disrupting the normal signaling cascade initiated by growth factor receptors that activate Akt through phosphoinositide 3-kinase signaling. The detailed mechanism includes:

  1. Inhibition of Phosphorylation: By occupying the ATP-binding site, Akt-IN-2 prevents phosphorylation at key residues (Thr308 and Ser473) necessary for full activation of Akt.
  2. Downstream Effects: This inhibition leads to reduced cell survival signals, promoting apoptosis in cancer cells that rely on active Akt for growth and survival.

Data from cellular assays demonstrate that treatment with Akt-IN-2 results in decreased cell proliferation and increased apoptosis in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Akt-IN-2 exhibits several notable physical and chemical properties:

  1. Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  2. Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  3. Melting Point: Specific melting point data can vary based on synthesis methods but typically falls within a defined range indicative of solid-state stability.

Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide additional insights into thermal stability .

Applications

Scientific Uses

Akt-IN-2 has several important applications in scientific research:

  1. Cancer Research: It serves as a tool compound for studying the role of Akt in cancer biology and evaluating potential therapeutic strategies targeting this pathway.
  2. Drug Development: As an inhibitor, it aids in the development of new anti-cancer drugs aimed at modulating the Akt signaling pathway.
  3. Biochemical Studies: Researchers utilize Akt-IN-2 to dissect cellular mechanisms involving survival, metabolism, and drug resistance mechanisms linked to Akt activity.
Introduction to Akt Signaling and Therapeutic Targeting

Role of Akt Isoforms (Akt1, Akt2, Akt3) in Cellular Homeostasis and Oncogenesis

The serine/threonine kinase Akt (Protein Kinase B) comprises three isoforms—Akt1, Akt2, and Akt3—encoded by distinct genes (AKT1, AKT2, AKT3) located on chromosomes 14q32.33, 19q13.2, and 1q44, respectively [5] [10]. These isoforms share a conserved domain architecture: an N-terminal pleckstrin homology (PH) domain that binds phosphatidylinositol-3,4,5-trisphosphate (PIP3), a central kinase domain, and a C-terminal regulatory domain [2] [8]. Despite structural similarities (∼80% amino acid homology), they exhibit isoform-specific functions in physiological and pathological contexts due to differential expression patterns, subcellular localization, and substrate preferences [10] [8].

Physiological Roles:

  • Akt1 is ubiquitously expressed and regulates cell survival, growth, and proliferation. Mouse knockout studies reveal that Akt1 deficiency causes severe growth retardation and developmental defects [10] [8].
  • Akt2 predominates in insulin-sensitive tissues (liver, muscle, adipose) and governs glucose metabolism. Akt2-null mice develop insulin resistance and diabetes mellitus [10] [4].
  • Akt3 is enriched in the brain and testes, influencing neuronal development and synaptic plasticity. Akt3 deletion results in microcephaly [10] [8].

Oncogenic Dysregulation:Hyperactivation of Akt isoforms drives tumorigenesis through distinct mechanisms:

  • Akt1: Promotes cell cycle progression by phosphorylating p21/p27 (retaining them in the cytoplasm) and inhibits apoptosis via Bad and FoxO inactivation [2] [8]. The AKT1-E17K mutation in the PH domain causes constitutive membrane localization and is recurrent in breast, colorectal, and ovarian cancers [4] [10].
  • Akt2: Amplified in aggressive ovarian, pancreatic, and breast cancers, where it enhances metastasis through cytoskeletal remodeling [8] [10].
  • Akt3: Overexpressed in hormone-resistant prostate and triple-negative breast cancers, contributing to therapeutic resistance [9] [10].

Table 1: Akt Isoform-Specific Functions in Cancer

IsoformKey Cancer AssociationsOncogenic Mechanisms
Akt1Breast, colorectal, gastric cancersE17K mutation; FOXO inactivation; p21/p27 suppression
Akt2Ovarian, pancreatic cancersGene amplification; epithelial-mesenchymal transition
Akt3Prostate, triple-negative breast cancersOverexpression; chemotherapy resistance

Rationale for Dual Akt1/Akt2 Inhibition in Cancer Therapeutics

Pan-Akt inhibitors often incur dose-limiting toxicities due to indiscriminate isoform blockade, disrupting metabolic homeostasis (e.g., hyperglycemia from Akt2 inhibition) [4] [10]. Conversely, dual Akt1/Akt2 inhibitors offer a balanced therapeutic profile by selectively targeting the predominant oncogenic isoforms while sparing Akt3, which has nuanced roles in neuronal and cardiac tissues [7] [10].

Mechanistic Advantages:

  • Overcoming Compensatory Signaling: Single-isoform inhibition (e.g., Akt1-selective blockers) triggers feedback upregulation of Akt2, sustaining tumor survival [3] [10]. Dual inhibition abrogates this redundancy.
  • Synergy with Immunotherapy: In CD8+ T cells, dual Akt1/Akt2 blockade preserves central memory (TCM) phenotypes, enhancing proliferative capacity and cytokine production—critical for adoptive cell therapy [3].
  • Efficacy Against Resistance Mutations: Allosteric dual inhibitors retain activity against AKT1-E17K, which impedes ATP-competitive inhibitors [6] [10].

Akt-IN-2 as a Case Study:Akt-IN-2 (MedChemExpress HY-112148) exemplifies this class, exhibiting:

  • Potency: IC50 of 5 nM for Akt1 and 138–212 nM for Akt1/Akt2, versus 7.2 mM for Akt3 [1] [7].
  • Selectivity: >100-fold selectivity over related kinases (PKA, PKCβ2) [1].
  • Functional Outcomes: Caspase-3 activation and cytotoxicity in tumor cells (LnCaP, MCF7) with minimal metabolic disruption [7].

Table 2: Comparative Kinase Inhibition Profile of Akt-IN-2

Kinase TargetIC50 (nM)Biological Consequence
Akt15Cell cycle arrest, apoptosis induction
Akt2212Glucose metabolism preservation
P70S6K399Reduced protein synthesis
PKA84Minimal cAMP signaling interference

Historical Development of Allosteric Akt Inhibitors

Allosteric inhibitors modulate Akt activity by preventing membrane translocation or inducing conformational changes, offering superior specificity over ATP-competitive agents [6] [10].

Evolutionary Milestones:

  • First-Generation Inhibitors: Perifosine (lipid-based) showed limited efficacy in clinical trials due to poor pharmacokinetics and off-target effects [4] [8].
  • PH-Domain Binders: API-1 (2008) bound the Akt1 PH domain, inhibiting membrane recruitment. However, it lacked isoform selectivity and had suboptimal bioavailability [6].
  • Covalent Allosteric Modulators: Compounds like MK-2206 (2009) stabilized an autoinhibitory conformation between PH and kinase domains, enabling nanomolar potency and isoform selectivity (Akt1 IC50 = 8 nM) [4] [8].

Akt-IN-2 in Context:Developed as a successor to MK-2206, Akt-IN-2 embodies third-generation refinements:

  • Chemical Structure: A benzimidazole derivative (C25H34F3N7O; CAS 1295514-91-8) enabling oral bioavailability [1].
  • Mechanism: Binds an allosteric site adjacent to the PH domain, locking Akt in an inactive state and preventing Thr308/Ser473 phosphorylation [1] [6].
  • Advancements Over Predecessors: 10-fold higher Akt1 affinity than MK-2206 and activity against E17K-mutant Akt1 [1] [7].

Properties

Product Name

Akt-IN-2

IUPAC Name

(5R)-5-methyl-4-[4-[1-(2-pyrrolidin-1-ylethyl)-4-(3,3,3-trifluoropropyl)imidazol-2-yl]piperidin-1-yl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C25H34F3N7O

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C25H34F3N7O/c1-17-14-20(36)32-22-21(17)24(30-16-29-22)34-10-5-18(6-11-34)23-31-19(4-7-25(26,27)28)15-35(23)13-12-33-8-2-3-9-33/h15-18H,2-14H2,1H3,(H,29,30,32,36)/t17-/m1/s1

InChI Key

QRULDXBXPXGMQS-QGZVFWFLSA-N

Canonical SMILES

CC1CC(=O)NC2=C1C(=NC=N2)N3CCC(CC3)C4=NC(=CN4CCN5CCCC5)CCC(F)(F)F

Isomeric SMILES

C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCC(CC3)C4=NC(=CN4CCN5CCCC5)CCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.